molecular formula C20H25N3O B7633857 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile

4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile

Cat. No. B7633857
M. Wt: 323.4 g/mol
InChI Key: UTLYAVZTCASILB-UHFFFAOYSA-N
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Description

4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile, also known as BHCPN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BHCPN is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile binds to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. The sigma-1 receptor modulates various intracellular signaling pathways, including calcium signaling, protein phosphorylation, and gene expression. 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to increase the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium levels, the inhibition of voltage-gated sodium channels, and the regulation of gene expression. 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to increase neuronal survival and reduce neuroinflammation in animal models of neurological disorders. 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has also been shown to have analgesic and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has several advantages for lab experiments, including its high affinity for sigma-1 receptors, its ability to cross the blood-brain barrier, and its potential therapeutic applications. However, 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has some limitations, including its relatively low solubility in water, which could affect its bioavailability and pharmacokinetics.

Future Directions

For 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile research include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its potential as a tool for studying sigma-1 receptor function. Additionally, the use of 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile in combination with other compounds could lead to the development of novel therapeutic strategies for neurological disorders.

Synthesis Methods

4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has been synthesized using different methods, including the reaction of 4-cyanobenzyl chloride with piperazine, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction of 4-cyanobenzyl chloride with piperazine, followed by the cyclization of the resulting intermediate with sulfuric acid. The yield and purity of 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile depend on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has been studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and neuroscience. 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has been shown to have a high affinity for sigma-1 receptors, which are involved in various physiological processes, including pain perception, neuroprotection, and neurotransmitter release. 4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile has been investigated for its potential as a sigma-1 receptor agonist, which could have therapeutic benefits for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

4-[[4-(bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c21-13-15-5-7-16(8-6-15)14-22-9-11-23(12-10-22)20(24)19-17-3-1-2-4-18(17)19/h5-8,17-19H,1-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLYAVZTCASILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C2C(=O)N3CCN(CC3)CC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[4-(Bicyclo[4.1.0]heptane-7-carbonyl)piperazin-1-yl]methyl]benzonitrile

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